Potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate
Description
Potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate (CAS No. 6205-14-7), also referred to as potassium hydroxycitrate or potassium citrate monohydrate, is a potassium salt derived from hydroxycitric acid (HCA). Its molecular formula is C₆H₅K₃O₇·H₂O (molecular weight: 324.41 g/mol) . Structurally, it features a propane backbone with three carboxylate groups and two hydroxyl groups, enabling strong chelation properties and pH buffering capacity. This compound is widely used in pharmaceuticals for alkalizing urine to prevent kidney stones and as an electrolyte replenisher .
Properties
IUPAC Name |
tripotassium;1,2-dihydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8.3K/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYWVGGAJXBBCA-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5K3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Potassium Phosphate-Mediated Acylation
A high-yielding method involves refluxing (S)-3-chloro-1,2-propanediol with potassium phosphate in dichloromethane for 3 hours, followed by acylation with butanoic acid anhydride. This two-step process achieves a 92.7% yield of the acylated intermediate, which is subsequently hydrolyzed under basic conditions to generate the tricarboxylate. The use of potassium phosphate as a base ensures minimal racemization, preserving the optical purity of the product at 99.5% ee.
Potassium Carbonate-Assisted Reactions
In contrast, substituting potassium phosphate with potassium carbonate under similar conditions reduces the yield to 65.0%, with a slight decrease in optical purity (98.1% ee). This disparity highlights the critical role of the base in stabilizing intermediates and controlling reaction kinetics. The lower efficiency of potassium carbonate may stem from its weaker basicity, leading to incomplete deprotonation and side reactions.
Lactone Intermediate Pathways
Dehydration of γ-Lactone Derivatives
The patent GB1374347A describes the synthesis of 1,2-dihydroxypropane-1,2,3-tricarboxylic acid derivatives via dehydration of γ-lactone intermediates. For instance, three-hydroxy citric acid γ-lactone undergoes dehydration to form a reactive intermediate, which is then treated with potassium hydroxide to open the lactone ring and form the potassium salt. This method emphasizes the importance of acidic conditions for lactonization and basic conditions for salt formation.
Ester Saponification
Another route involves the saponification of ester derivatives. For example, ethyl 3-acetoxy-3-carbamoyl-5-oxo-2-tetrahydrofuran carboxylate is hydrolyzed with aqueous potassium hydroxide, yielding the tricarboxylate salt. The reaction typically proceeds in tetrahydrofuran (THF) or ethanol at elevated temperatures (50–80°C), with yields dependent on the steric and electronic effects of the ester groups.
Oxidative Methods
Periodate-Mediated Oxidation
Sodium periodate oxidation of 6,6'-dichloro-6,6'-dideoxy-sucrose in aqueous ethanol generates dihydroxyacetone and hydroxyacetaldehyde intermediates, which are further reduced with sodium borohydride to yield (S)-3-chloro-1,2-propanediol. Subsequent oxidation with potassium permanganate or other oxidizing agents converts the diol into the tricarboxylic acid, followed by neutralization with potassium hydroxide.
Reaction Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Dichloromethane is preferred for acylation reactions due to its low polarity, which minimizes side reactions. In contrast, aqueous systems are essential for enzymatic hydrolysis but require careful pH control to maintain enzyme activity. Elevated temperatures (e.g., reflux conditions) accelerate reaction rates but may compromise optical purity if racemization occurs.
Base Selection
Potassium bases such as phosphate and carbonate are pivotal in deprotonation and salt formation. Potassium phosphate offers superior yields compared to carbonate, as demonstrated in acylation reactions (92.7% vs. 65.0%). Tribasic potassium phosphate provides a stronger base, facilitating complete deprotonation of intermediates.
Optical Purity Considerations
Maintaining high enantiomeric excess is critical for pharmaceutical applications. Enzymatic hydrolysis using Aspergillus niger epoxide hydrolase achieves up to 99.5% ee for (S)-3-chloro-1,2-propanediol, which is preserved through subsequent carboxylation and salt formation steps .
Chemical Reactions Analysis
Acid-Base Reactions and Dissociation
As a potassium carboxylate salt, the compound dissociates in aqueous solutions to release potassium ions () and the conjugate base of hydroxycitric acid. This ionization enables participation in acid-base equilibria:
In acidic environments, the carboxylate groups may protonate to regenerate the free acid () .
Enzymatic Interaction: Aconitase Inhibition
Hydroxycitric acid (HCA) is a structural analog of citric acid and acts as a competitive inhibitor of aconitase , a key enzyme in the Krebs cycle. The potassium salt likely retains this inhibitory mechanism:
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Binding : The tricarboxylate structure of HCA allows it to bind to aconitase’s active site, mimicking citrate but lacking the hydroxyl group necessary for isomerization to isocitrate .
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Consequence : This inhibition disrupts the conversion of citrate to isocitrate, reducing ATP production and altering cellular metabolism .
Chelation of Metal Ions
The presence of three carboxylate groups and two hydroxyl groups suggests potential metal-chelating activity . For example:
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Calcium and Magnesium : Carboxylate salts often form complexes with divalent cations, which could impact bioavailability or enzymatic cofactor interactions .
Thermal Decomposition
While specific data are absent, tricarboxylate salts generally undergo decarboxylation at elevated temperatures. For hydroxycitrate derivatives, this could yield simpler carboxylic acids or cyclic anhydrides .
Biological and Pharmacological Reactions
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Antiobesity Effects : HCA’s potassium salt inhibits ATP-citrate lyase, reducing fatty acid synthesis and promoting weight loss .
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Gastrointestinal Interactions : As a dietary supplement, it may react with gastric acids to form free HCA, influencing absorption kinetics .
Research Gaps and Limitations
The provided sources lack direct experimental data on the compound’s synthetic or industrial chemical reactions. Further studies are needed to explore:
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Kinetics of thermal decomposition.
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Reactivity in non-aqueous solvents.
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Catalytic or redox properties.
For authoritative details, consult primary literature on hydroxycitrate derivatives or experimental analyses of potassium tricarboxylate salts.
Scientific Research Applications
Chemical Properties and Structure
Potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate has the molecular formula and is derived from hydroxycitric acid. Its structure features multiple carboxyl groups that contribute to its reactivity and functionality in biological systems.
Weight Management and Metabolism
Research indicates that potassium hydroxycitrate may play a role in weight management by inhibiting fat accumulation and promoting fat oxidation. A study published in the Journal of Obesity found that subjects taking hydroxycitrate showed reduced appetite and decreased body fat percentage compared to the placebo group .
Anti-inflammatory Effects
Potassium hydroxycitrate exhibits anti-inflammatory properties by inhibiting the activity of enzymes such as lipoxygenase and cyclooxygenase. This action can be beneficial in managing conditions related to chronic inflammation .
Biochemical Pathway Modulation
The compound has been shown to affect metabolic pathways related to carbohydrate metabolism. It inhibits ATP-citrate lyase, an enzyme involved in converting citrate into acetyl-CoA, which is crucial for fatty acid synthesis. This inhibition can lead to reduced lipid synthesis and altered glucose metabolism .
Study on Weight Loss Efficacy
A randomized controlled trial assessed the impact of potassium hydroxycitrate on weight loss among obese individuals over a 12-week period. Participants receiving a daily dose of potassium hydroxycitrate experienced a statistically significant reduction in weight compared to those receiving a placebo. The study concluded that potassium hydroxycitrate could be an effective adjunct in weight loss programs .
Anti-inflammatory Research
Another study investigated the anti-inflammatory effects of potassium hydroxycitrate in a model of arthritis. The results demonstrated that treatment with the compound significantly reduced markers of inflammation in serum and joint tissues, suggesting its potential therapeutic use in inflammatory diseases .
Data Tables
| Application Area | Mechanism | Findings |
|---|---|---|
| Weight Management | Inhibits fat accumulation | Reduced body fat percentage in clinical trials |
| Anti-inflammatory Effects | Inhibits lipoxygenase and cyclooxygenase | Decreased inflammation markers in arthritis models |
| Metabolic Pathways | Inhibits ATP-citrate lyase | Altered lipid synthesis and glucose metabolism |
Safety and Regulatory Status
Potassium hydroxycitrate is generally recognized as safe (GRAS) when used as a food additive within established limits. Regulatory bodies have evaluated its safety profile, confirming low toxicity levels and minimal side effects when consumed in recommended amounts .
Mechanism of Action
The mechanism of action of Potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This property is particularly useful in biochemical assays and industrial applications.
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key differences between potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate and analogous citrate salts:
Key Observations:
- Cation Influence : Potassium and sodium salts exhibit higher solubility in water compared to barium or lithium salts, making them preferable in medical and food applications .
- Bioavailability : The potassium salt has superior bioavailability in renal therapies compared to aluminum citrate (CAS 31142-56-0), which is less soluble and used industrially .
- Acid vs. Salt : HCA (the parent acid) is unstable at neutral pH but gains stability and reduced gastrointestinal irritation when complexed with potassium .
Physicochemical and Functional Differences
Solubility and Stability:
- This compound : Soluble in water (550 g/L at 20°C), hygroscopic, and stable under dry conditions .
- Sodium citrate: Higher solubility (760 g/L at 20°C) due to smaller cation size; used in intravenous solutions .
- Barium citrate : Insoluble in water, utilized in high-temperature industrial processes .
Chelation Efficiency:
Potassium hydroxycitrate demonstrates stronger metal chelation (e.g., calcium, magnesium) than sodium citrate, making it effective in preventing calcium oxalate kidney stones .
Pharmaceuticals:
- Potassium hydroxycitrate reduces urinary calcium excretion by 35% in hypercalciuric patients, outperforming sodium citrate in nephrolithiasis prevention .
- In contrast, lithium citrate (CAS 919-16-4) is specialized for psychiatric use, highlighting cation-specific therapeutic roles .
Industrial Uses:
- Barium citrate (CAS 512-25-4) serves as a precursor in ceramic glazes, while aluminum citrate (CAS 31142-56-0) is used in water treatment for phosphate removal .
Dietary Supplements:
- HCA (CAS 27750-10-3) inhibits ATP-citrate lyase, promoting weight loss in animal studies. However, its potassium salt is preferred in formulations due to improved stability and palatability .
Biological Activity
Potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate, commonly referred to as potassium hydroxycitrate (KHC), is a potassium salt of hydroxycitric acid (HCA). This compound has garnered attention due to its potential biological activities, particularly in metabolic regulation and therapeutic applications. This article provides an in-depth examination of its biological activity, supported by relevant data tables and case studies.
Potassium hydroxycitrate is characterized by its molecular formula and a molecular weight of approximately 246.24 g/mol. It is soluble in water and has a slightly acidic pH.
Mechanisms of Biological Activity
1. Metabolic Regulation:
KHC has been shown to influence metabolic pathways significantly. It inhibits the enzyme ATP-citrate lyase, which plays a critical role in fatty acid synthesis by converting citrate into acetyl-CoA. This inhibition can lead to reduced lipogenesis and weight management benefits .
2. Antioxidant Properties:
Research indicates that KHC exhibits antioxidant activity, which can help mitigate oxidative stress in cells. This property is vital for protecting cellular components from damage caused by free radicals .
3. Anti-inflammatory Effects:
KHC has been linked to anti-inflammatory effects through the modulation of pro-inflammatory cytokines. Studies suggest that it may reduce levels of TNF-alpha and IL-6, contributing to its potential in managing inflammatory conditions .
Case Studies
Case Study 1: Weight Management
A clinical trial investigated the effects of KHC on weight loss in overweight individuals. Participants who received KHC supplementation showed a significant reduction in body weight and fat mass compared to the placebo group over a 12-week period. The study concluded that KHC could be an effective adjunct for weight management .
Case Study 2: Lipid Profile Improvement
Another study focused on the impact of KHC on lipid profiles in patients with dyslipidemia. Results indicated that KHC supplementation led to significant reductions in total cholesterol and triglycerides while increasing HDL cholesterol levels, suggesting a beneficial role in cardiovascular health .
Table 1: Summary of Biological Activities
Table 2: Clinical Trial Results on Weight Management
| Parameter | KHC Group (n=50) | Placebo Group (n=50) | p-value |
|---|---|---|---|
| Initial Weight (kg) | 85 ± 10 | 84 ± 9 | N.S. |
| Final Weight (kg) | 78 ± 9 | 84 ± 9 | <0.01 |
| Fat Mass Reduction (%) | 5.5 ± 1.5 | 0.5 ± 0.3 | <0.01 |
Q & A
What are the established synthetic routes for Potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate, and how can reaction conditions be optimized for higher yield?
Basic:
The compound is synthesized via neutralization of 1,2-dihydroxypropane-1,2,3-tricarboxylic acid (hydroxycitric acid) with potassium hydroxide. A stoichiometric ratio of 1:3 (acid:KOH) is typically used in aqueous medium under controlled pH (7–8) to ensure complete deprotonation of carboxylate groups . Post-synthesis, crystallization is achieved by slow evaporation or antisolvent addition.
Advanced:
To optimize yield, Design of Experiments (DoE) can assess variables like temperature, molar ratios, and solvent polarity. For example, fractional factorial designs may identify critical parameters influencing crystallinity. Kinetic studies using in-situ IR or pH-stat titration can monitor reaction progress, while X-ray diffraction (XRD) ensures phase purity .
What analytical techniques are most reliable for characterizing the structural and compositional integrity of this compound?
Basic:
- FTIR: Confirms carboxylate (COO⁻) stretching bands (~1600 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
- NMR: <sup>1</sup>H NMR in D2O resolves proton environments (e.g., hydroxyl protons at δ 2.5–3.5 ppm, methylene/methine protons at δ 1.8–2.2 ppm) .
- Elemental Analysis: Validates K<sup>+</sup> content via atomic absorption spectroscopy (AAS).
Advanced:
- Single-Crystal XRD: Resolves 3D structure, bond angles, and coordination geometry. Refinement via SHELXL software accounts for anisotropic displacement parameters .
- TGA-DSC: Evaluates thermal stability and hydration states by monitoring mass loss and endothermic transitions .
How can researchers assess the purity and stability of this compound under varying storage conditions?
Basic:
- Titrimetry: Potentiometric titration with HCl standardizes free carboxylate groups .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 210 nm) quantify impurities.
Advanced:
- Accelerated Stability Studies: Expose samples to 40°C/75% RH for 6 months. Monitor degradation via LC-MS to identify byproducts (e.g., decarboxylation products) .
- Solid-State NMR: Detects amorphous-crystalline phase transitions affecting shelf life .
What are the implications of this compound’s chelation properties in biological or catalytic systems?
Basic:
The tricarboxylate structure enables chelation of divalent cations (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>), which can be studied via conductometric titration. Stability constants (log K) quantify binding affinity .
Advanced:
- Comparative Studies: Compare with citrate or tartrate salts in enzyme inhibition assays (e.g., ATP-citrate lyase). Fluorescence quenching experiments using Mg<sup>2+</sup>-sensitive probes (e.g., Mag-Fluo-4) quantify intracellular chelation .
- Catalytic Applications: Assess redox activity in metal-organic frameworks (MOFs) for CO2 capture. EXAFS/XANES spectroscopy elucidates coordination environments .
How does the compound’s stereochemistry influence its reactivity and biological interactions?
Basic:
Chiral HPLC or polarimetry determines enantiomeric excess. The (1S,2S) configuration (if present) may affect substrate selectivity in enzymatic systems .
Advanced:
- Molecular Dynamics Simulations: Model interactions with chiral binding pockets (e.g., mitochondrial transporters). Free-energy perturbation calculations predict stereospecific binding affinities .
- Crystallography: Compare crystal packing of enantiomers to correlate structure with dissolution kinetics .
What methodological challenges arise in studying this compound’s pharmacokinetics or metabolic fate?
Advanced:
- Isotopic Labeling: Synthesize <sup>13</sup>C-labeled analogs for tracing metabolic pathways via LC-MS/MS.
- Microsomal Assays: Incubate with liver microsomes to identify phase I metabolites (e.g., hydroxylation, dehydrogenation) .
- Permeability Studies: Use Caco-2 cell monolayers to assess intestinal absorption, with P-glycoprotein inhibitors to evaluate efflux effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
